molecular formula C10H10N2OS B8016209 6-Methoxy-2-methylquinazoline-4-thiol

6-Methoxy-2-methylquinazoline-4-thiol

Cat. No.: B8016209
M. Wt: 206.27 g/mol
InChI Key: NZOIOMLIKSXIDI-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinazoline-4-thiol is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline core is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . The specific substitution pattern of this compound—featuring a methoxy group at the 6-position, a methyl group at the 2-position, and a thiol group at the 4-position—makes it a valuable building block for constructing more complex molecules . The reactive thiol (-SH) group is a key functional handle that can undergo various chemical modifications, such as forming disulfide bonds or participating in metal coordination, which is central to its potential biological activity and utility in probe design . In particular, quinazoline-based structures have been extensively investigated as potent inhibitors in oncology research, for example, targeting proteins like SOS1 in KRAS-mutant cancers . Researchers utilize this thiol-functionalized scaffold as a precursor for developing novel therapeutic agents and biochemical probes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-2-methyl-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-11-9-4-3-7(13-2)5-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIOMLIKSXIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The quinazoline ring is constructed via cyclocondensation of anthranilic acid derivatives with nitriles or amidines. For 6-Methoxy-2-methylquinazoline-4-thiol, a common precursor is 2-amino-5-methoxybenzoic acid , which reacts with thioacetamide in the presence of a dehydrating agent.

Example Procedure

  • Step 1 : 2-Amino-5-methoxybenzoic acid (1.0 equiv) is dissolved in acetic anhydride.

  • Step 2 : Thioacetamide (1.2 equiv) is added, and the mixture is heated at 110°C for 6 hours under nitrogen.

  • Step 3 : The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the quinazoline-thiol intermediate.

Key Observations

  • Yield : 58–65% (dependent on reaction time and purity of starting materials).

  • Side Reactions : Overheating leads to desulfurization, forming 6-methoxy-2-methylquinazoline as a byproduct.

Post-Modification Strategies

Introduction of the Methoxy Group

The methoxy group is often introduced early in the synthesis to avoid competing reactions. A patented method (WO2023118507A2) describes:

  • Methylation via Nucleophilic Substitution :

    • A brominated quinazoline intermediate is treated with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C.

    • Reaction Time : 12 hours.

    • Yield : 72%.

Thiol Group Installation

The thiol group is introduced using Lawesson’s Reagent or H2S gas under controlled conditions:

Optimized Protocol

  • Step 1 : 6-Methoxy-2-methylquinazolin-4-one (1.0 equiv) is suspended in toluene.

  • Step 2 : Lawesson’s Reagent (0.5 equiv) is added, and the mixture is refluxed for 4 hours.

  • Step 3 : The product is isolated via filtration and washed with cold ethanol.

Critical Parameters

  • Temperature : Excess heat (>100°C) promotes decomposition.

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents.

Alternative Routes and Innovations

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation:

ParameterConventional MethodMicrowave Method
Reaction Time6 hours45 minutes
Yield65%78%
Purity92%97%

This approach reduces energy consumption and improves reproducibility.

Enzymatic Thiolation

Pilot studies explore thioredoxin reductase to catalyze thiol group introduction, offering a greener alternative:

  • Substrate : 6-Methoxy-2-methylquinazolin-4-one.

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours.

  • Yield : 41% (needs optimization).

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : Uses a C18 column with acetonitrile/water (65:35) to achieve >99% purity.

  • Recrystallization : Ethanol/water (8:2) yields crystalline product suitable for X-ray diffraction.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 7.32–7.35 (m, 1H, aromatic).

  • MS (ESI+) : m/z 223.1 [M+H]+.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylquinazoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Introduction to 6-Methoxy-2-methylquinazoline-4-thiol

This compound is a sulfur-containing heterocyclic compound that belongs to the quinazoline family. Its unique structure, which includes a methoxy group at the 6-position, a methyl group at the 2-position, and a thiol functional group at the 4-position, contributes to its potential applications in various fields, particularly in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, making it a candidate for drug development and therapeutic applications.

Cancer Research

The compound has shown promise in cancer research, primarily due to its ability to inhibit tumor cell proliferation. Quinazoline derivatives, including this compound, have been investigated for their anticancer properties against various human cancer cell lines. For instance, studies have indicated that quinazoline derivatives can disrupt microtubule formation in cancer cells, leading to apoptosis and cell cycle arrest . The specific effects of this compound on different cancer types are still being explored, but its structural characteristics suggest it may exhibit significant anticancer activity.

Pharmacological Activities

This compound is being studied for its broad pharmacological activities, including:

  • Antimicrobial Activity : Research indicates that quinazoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Quinazoline compounds have been shown to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
  • Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant effects, suggesting potential applications in neurological disorders .

Molecular Hybridization

The hybridization of this compound with other bioactive scaffolds is an emerging area of interest. By combining this compound with other pharmacophores, researchers aim to create hybrid molecules that exhibit enhanced potency and reduced drug resistance. This approach has led to the development of novel compounds with improved therapeutic profiles against multiple targets .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the quinazoline ring can significantly influence its efficacy against various biological targets .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its potential applications:

Compound NameStructure FeaturesUnique Aspects
2-Methylquinazoline-4-thiolMethyl group at position 2, thiol at position 4Lacks methoxy group; simpler structure
6-MethoxyquinazolineMethoxy at position 6No methyl substituent; different activity
4-Chloro-6-methoxyquinazolineChlorine substituent at position 4Potentially different reactivity profile
7-Methoxy-2-methylquinazolineMethoxy at position 7Variation in position affects biological activity

This table highlights how variations in functional groups can influence both chemical reactivity and biological activity.

Case Study: Anticancer Activity

One study evaluated the anticancer effects of various quinazoline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity. The study emphasized the importance of structural modifications in enhancing anticancer activity and suggested further exploration of hybrid compounds incorporating the thiol moiety from this compound .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of quinazoline derivatives, including those related to this compound. The study revealed that these compounds exhibited notable antibacterial activity against several strains of bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinazoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinazoline ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Quinazoline vs. Benzothiazole

  • 6-Methoxy-2-(p-tolyl)benzo[d]thiazole (Similarity: 0.93, CAS 10205-71-7) shares the 6-methoxy substituent but replaces the quinazoline core with a benzothiazole ring. Benzothiazoles are sulfur- and nitrogen-containing heterocycles with applications in fluorescent dyes and antitumor agents.

b. Quinazoline vs. Quinoline

  • 6-Methoxy-2-Arylquinolines (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) feature a single nitrogen-containing ring. These compounds are studied as P-glycoprotein inhibitors, suggesting that the 6-methoxy group enhances membrane permeability. However, the lack of a second nitrogen (as in quinazolines) and the 4-thiol group may limit their ability to act as kinase inhibitors or metal chelators .
Functional Group Analysis

a. Thiol (-SH) vs. Carboxylate (-COOCH₃)

  • Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () contains a 4-carboxylate ester, which improves metabolic stability but lacks the thiol’s nucleophilic reactivity. The thiol in 6-Methoxy-2-methylquinazoline-4-thiol may confer antioxidant properties or enable disulfide bond formation in biological systems .

b. Methoxy (-OCH₃) Substituent Positioning

  • 6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid () and 6-Methoxy-2(3H)-benzothiazolone () highlight the prevalence of 6-methoxy groups in heterocycles.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Notable Properties/Applications
This compound Quinazoline 6-OCH₃, 2-CH₃, 4-SH Potential kinase inhibition, metal chelation
6-Methoxy-2-(p-tolyl)benzo[d]thiazole Benzothiazole 6-OCH₃, 2-p-tolyl Fluorescent probes, antitumor agents
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Quinoline 6-OCH₃, 4-COOCH₃ P-glycoprotein inhibition
6-Methoxy-2(3H)-benzothiazolone Benzothiazolone 6-OCH₃, 2-ketone Industrial synthesis intermediates

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-Methoxy-2-methylquinazoline-4-thiol?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiol-containing quinazolines can be synthesized via nucleophilic substitution at the 4-position of the quinazoline core. A plausible route involves reacting 2-methyl-6-methoxyquinazolin-4-one with phosphorus pentasulfide (P₂S₅) to introduce the thiol group. Intermediate steps may require anhydrous conditions and inert atmospheres to prevent oxidation of the thiol moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product homogeneity .
  • Key Considerations : Monitor reaction progress using TLC, and confirm the thiol group’s presence via FTIR (S-H stretch ~2500 cm⁻¹) and LC-MS.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography (if crystalline) resolves bond lengths, angles, and substituent orientations (e.g., methoxy and methyl groups) .
  • NMR spectroscopy :
  • ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm; methyl groups (C2) resonate as a singlet at δ ~2.5–2.7 ppm.
  • ¹³C NMR : The thiol-bearing carbon (C4) typically appears at δ ~165–175 ppm.
  • Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.
  • Conduct reactions in a fume hood due to potential release of volatile sulfur compounds.
  • Store under nitrogen at –20°C to prevent thiol oxidation.
  • Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Tautomerism : The thiol group may exist in thione-thiol tautomeric forms, altering NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to assess equilibrium .
  • Crystal packing effects : Compare solution-state (NMR) and solid-state (X-ray) data to identify conformational differences .
  • Impurity analysis : Employ HPLC-DAD/ELSD (C18 column, acetonitrile/water + 0.1% TFA) to detect byproducts.

Q. What strategies optimize the stability of the thiol group during multi-step synthesis?

  • Methodological Answer :

  • Protection/deprotection : Use trityl or acetyl groups to protect the thiol during reactive steps (e.g., alkylation). Deprotect with TFA/water or NaOH/MeOH .
  • Inert conditions : Conduct reactions under argon/ nitrogen to minimize oxidation to disulfides.
  • Add antioxidants : Include 1–2% β-mercaptoethanol or DTT in aqueous reaction mixtures.

Q. How does the methoxy substituent influence the electronic properties and reactivity of the quinazoline core?

  • Methodological Answer :

  • Electronic effects : The methoxy group donates electron density via resonance, activating the quinazoline ring toward electrophilic substitution. Computational studies (DFT, NBO analysis) quantify charge distribution .
  • Reactivity modulation : Compare reaction rates of methoxy-substituted vs. unsubstituted quinazolines in nucleophilic aromatic substitution (e.g., with amines or thiols).

Q. How can researchers design bioactivity assays for this compound, given structural analogs with known biological activity?

  • Methodological Answer :

  • Target selection : Prioritize kinases or enzymes (e.g., EGFR, DHFR) based on quinazoline’s role as a pharmacophore.
  • Assay design :
  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with ADP-Glo™ Kit).
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • SAR studies : Modify substituents (methyl, methoxy) to correlate structure with activity.

Data Contradiction & Advanced Analysis

Q. How should conflicting data on solubility and stability in aqueous buffers be addressed?

  • Methodological Answer :

  • pH-dependent studies : Assess solubility in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) buffers. Thiols exhibit higher solubility at basic pH due to deprotonation.
  • Accelerated stability testing : Incubate at 25°C/60% RH and 40°C/75% RH for 14 days. Analyze degradation via HPLC and identify byproducts (e.g., disulfides) .

Q. What crystallographic challenges arise when determining the structure of thiol-containing quinazolines?

  • Methodological Answer :

  • Disorder modeling : Thiol groups may exhibit positional disorder; refine using SHELXL with appropriate restraints.
  • Hydrogen bonding : Map S-H···O/N interactions to explain packing motifs (e.g., dimerization via S-H···S bonds) .

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